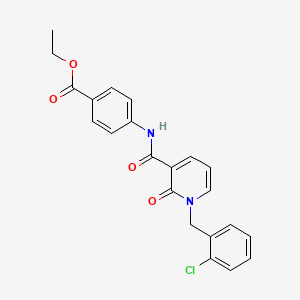

Ethyl 4-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “Ethyl 4-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a 2-oxo group (a carbonyl group at the 2-position). It also has a 2-chlorobenzyl group attached at the 1-position of the pyridine ring, and a carboxamido group at the 3-position. The carboxamido group is further substituted with a benzoate group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the 2-oxo group, and the 2-chlorobenzyl and carboxamido-benzoate substituents . Techniques such as NMR spectroscopy could be used to confirm the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the pyridine ring might undergo electrophilic aromatic substitution reactions . The 2-oxo group could potentially be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 2-oxo and carboxamido groups could impact the compound’s solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Ethyl 4-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate exhibits promising anticancer effects. Researchers have investigated its ability to inhibit tumor growth by interfering with cell proliferation and inducing apoptosis. Further studies are needed to elucidate its precise mechanisms and optimize its therapeutic potential .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases. Ethyl 4-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate has demonstrated anti-inflammatory properties, making it a candidate for conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders .

Neuroprotective Effects

Neurodegenerative diseases, including Alzheimer’s and Parkinson’s, are characterized by neuronal damage. This compound shows potential as a neuroprotective agent by modulating oxidative stress, reducing neuroinflammation, and promoting neuronal survival. Researchers are exploring its application in preclinical models .

Cardiovascular Applications

Ethyl 4-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate may impact cardiovascular health. It could enhance endothelial function, reduce oxidative stress, and regulate blood pressure. Clinical trials are necessary to validate its efficacy in preventing cardiovascular diseases .

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against bacteria and fungi. Researchers are investigating its potential as an alternative to existing antibiotics, especially in the face of antibiotic resistance .

Metabolic Syndrome and Diabetes

Metabolic syndrome and type 2 diabetes are global health challenges. Ethyl 4-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate may regulate glucose metabolism, improve insulin sensitivity, and mitigate metabolic abnormalities. Ongoing research aims to validate these effects .

Drug Delivery Systems

Due to its chemical properties, this compound could serve as a building block for drug delivery systems. Researchers are exploring its use in targeted therapies, nanoparticle formulations, and sustained-release drug carriers .

Chemical Biology and Medicinal Chemistry

Ethyl 4-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate provides valuable insights into chemical biology and drug design. Its structure informs the development of novel analogs with improved pharmacological properties .

Wirkmechanismus

Target of Action

The compound “Ethyl 4-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate” is a complex organic molecule that contains a pyridine ring. Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors, but the specific target would depend on the exact structure and functional groups present in the molecule .

Mode of Action

The mode of action of such a compound would depend on its specific target. For instance, it could act as an inhibitor for a particular enzyme, preventing the enzyme from catalyzing its usual reaction .

Biochemical Pathways

The compound could potentially be involved in various biochemical pathways, depending on its target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could affect the overall functioning of that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, the route of administration, and the individual’s physiological conditions. For instance, the presence of the ethyl and benzoate groups could potentially influence its solubility and hence its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in signal transduction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might favor the compound’s interaction with its target, while others might lead to its degradation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-[[1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O4/c1-2-29-22(28)15-9-11-17(12-10-15)24-20(26)18-7-5-13-25(21(18)27)14-16-6-3-4-8-19(16)23/h3-13H,2,14H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROJAQZWJXPGIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2617733.png)

![2-(2,4-dimethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2617735.png)

![N-(2-fluorophenyl)-3-(3-methylbutanamido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2617738.png)

![Methyl 5-[(prop-2-enoylamino)methyl]-2-(trifluoromethyl)benzoate](/img/structure/B2617739.png)

![[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2617740.png)

![4-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate](/img/structure/B2617753.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2617754.png)

![3-(4-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2617755.png)